molecular formula C20H28N6O B5409789 (3R,4R)-1-(2,5-dimethylpyrimidin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol

(3R,4R)-1-(2,5-dimethylpyrimidin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol

Cat. No.: B5409789
M. Wt: 368.5 g/mol
InChI Key: XJTMUDFRCBRTJH-QZTJIDSGSA-N
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Description

(3R,4R)-1-(2,5-dimethylpyrimidin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol is a complex organic compound that features a piperidine ring substituted with a pyrimidine and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-(2,5-dimethylpyrimidin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol typically involves multi-step organic synthesis. The key steps include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Substitution Reactions: The pyrimidine and pyridine groups are introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the pyridine or pyrimidine rings, potentially leading to the formation of dihydropyridine or dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydropyridine or dihydropyrimidine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for studying substitution and cyclization reactions.

Biology and Medicine

In biology and medicine, (3R,4R)-1-(2,5-dimethylpyrimidin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol is investigated for its potential as a therapeutic agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-1-(2,5-dimethylpyrimidin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-1-(2,5-dimethylpyrimidin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol: is similar to other piperidine derivatives with pyrimidine and pyridine substitutions.

    (3R,4R)-1-(2,5-dimethylpyrimidin-4-yl)-4-(4-pyridin-2-yl)piperidin-3-ol: Lacks the piperazine moiety.

    (3R,4R)-1-(2,5-dimethylpyrimidin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-one: Contains a ketone group instead of a hydroxyl group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrimidine and pyridine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3R,4R)-1-(2,5-dimethylpyrimidin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O/c1-15-13-22-16(2)23-20(15)26-8-6-17(18(27)14-26)24-9-11-25(12-10-24)19-5-3-4-7-21-19/h3-5,7,13,17-18,27H,6,8-12,14H2,1-2H3/t17-,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTMUDFRCBRTJH-QZTJIDSGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1N2CCC(C(C2)O)N3CCN(CC3)C4=CC=CC=N4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(N=C1N2CC[C@H]([C@@H](C2)O)N3CCN(CC3)C4=CC=CC=N4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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